methyl 4-amino-7-bromo-3,4-dihydro-1H-2-benzopyran-4-carboxylate hydrochloride
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Overview
Description
Methyl 4-amino-7-bromo-3,4-dihydro-1H-2-benzopyran-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position, an amino group at the 4th position, and a carboxylate ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-7-bromo-3,4-dihydro-1H-2-benzopyran-4-carboxylate hydrochloride typically involves multiple steps. One common method includes the bromination of a suitable benzopyran precursor, followed by the introduction of the amino group through nucleophilic substitution. The carboxylate ester group is then introduced via esterification reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-7-bromo-3,4-dihydro-1H-2-benzopyran-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Methyl 4-amino-7-bromo-3,4-dihydro-1H-2-benzopyran-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-amino-7-bromo-3,4-dihydro-1H-2-benzopyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-7-chloro-3,4-dihydro-1H-2-benzopyran-4-carboxylate hydrochloride
- Methyl 4-amino-7-fluoro-3,4-dihydro-1H-2-benzopyran-4-carboxylate hydrochloride
- Methyl 4-amino-7-iodo-3,4-dihydro-1H-2-benzopyran-4-carboxylate hydrochloride
Uniqueness
Methyl 4-amino-7-bromo-3,4-dihydro-1H-2-benzopyran-4-carboxylate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific research applications.
Properties
CAS No. |
2089650-87-1 |
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Molecular Formula |
C11H13BrClNO3 |
Molecular Weight |
322.6 |
Purity |
91 |
Origin of Product |
United States |
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